16,16-二甲基-PGE1

描述

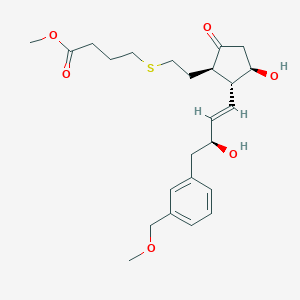

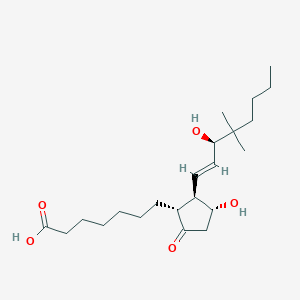

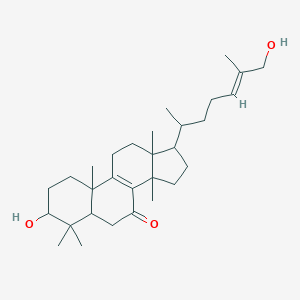

16,16-dimethyl-PGE1, also known as 16,16-dimethyl Prostaglandin E1, is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C22H38O5 . It has an average mass of 382.534 Da and a monoisotopic mass of 382.271912 Da . It is known to induce bronchoconstrict and vascular smooth muscle contractions and suppresses the indomethacin-induced cellular elongation .

Molecular Structure Analysis

The molecular structure of 16,16-dimethyl-PGE1 is characterized by the presence of 22 carbon atoms, 38 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters and a double-bond stereo .Chemical Reactions Analysis

16,16-dimethyl-PGE1 is a metabolically stable compound . It has been shown to induce human vascular smooth muscle contractions in vitro . It is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .Physical And Chemical Properties Analysis

16,16-dimethyl-PGE1 has a density of 1.1±0.1 g/cm3, a boiling point of 540.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It has an enthalpy of vaporization of 94.1±6.0 kJ/mol and a flash point of 295.0±26.6 °C . Its molar refractivity is 108.5±0.3 cm3 .科学研究应用

血管平滑肌收缩

16,16-二甲基-PGE1 是一种代谢稳定的 PGE1 合成类似物,在体外诱导人血管平滑肌收缩 . 这在研究血管平滑肌的生理学及其在各种心血管疾病中的作用方面至关重要。

呼吸道平滑肌收缩

该化合物已被证明在收缩气管、支气管和细支气管平滑肌方面比 PGF2α 强 2、3 和 6 倍 . 这使得它成为呼吸生理学研究中的一种宝贵工具,特别是在研究哮喘和慢性阻塞性肺疾病 (COPD) 等疾病方面。

代谢过程中的稳定性

This compound 是一种代谢稳定的 PGE1 类似物 . 这种稳定性使其成为研究研究的绝佳选择,因为它可以承受各种代谢过程,提供可靠且一致的结果。

与其他前列腺素的效力比较

This compound 已被证明比 PGF2α 更强 . 这种增加的效力在需要强反应的研究环境中可能是有益的。

妊娠终止

This compound 已被用于 14 至 20 周之间的妊娠终止 . 这种应用在生殖健康研究中意义重大。

作用机制

Target of Action

16,16-dimethyl-PGE1 is a synthetic analog of Prostaglandin E1 (PGE1) and its primary targets are the human vascular smooth muscle cells . It has been shown to be more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle .

Mode of Action

The compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the muscle tension and contraction frequency, leading to alterations in the blood flow and pressure within the vascular system .

Biochemical Pathways

It is known that the compound’s action involves the prostaglandin synthesis pathway, which plays a crucial role in the regulation of various physiological processes, including inflammation, blood flow, and muscle contraction .

Pharmacokinetics

It is known that the compound is metabolically stable

Result of Action

The action of 16,16-dimethyl-PGE1 results in the contraction of vascular smooth muscle cells, leading to changes in blood flow and pressure . This can have significant effects at the molecular and cellular levels, influencing various physiological processes.

属性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

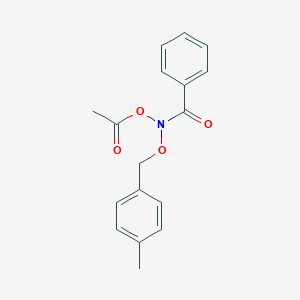

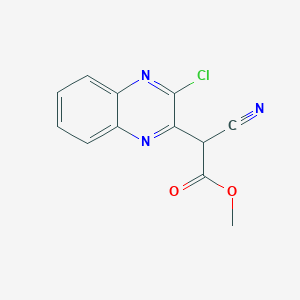

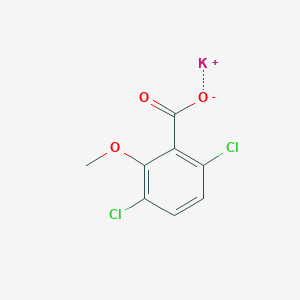

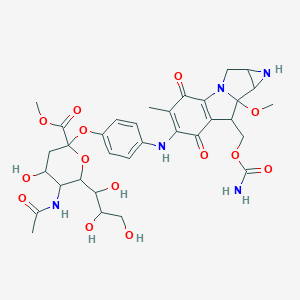

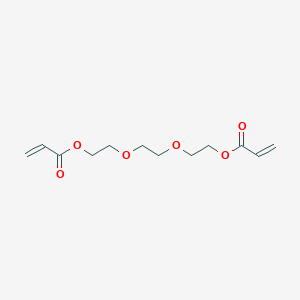

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?

A: 16,16-dimethyl-PGE1, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, 16,16-dimethyl-PGE1 interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []

Q2: What is the role of 16,16-dimethyl-PGE1 in cardiovascular response to hemorrhage?

A: Studies in rats demonstrate that 16,16-dimethyl-PGE1, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of 16,16-dimethyl-PGE1 appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []

Q3: How does the uterine stimulant activity of 16,16-dimethyl-PGE1 compare to other prostaglandins?

A: In vivo studies using rat uteri have shown that 16,16-dimethyl-PGE1 exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, 16,16-dimethyl-PGE1 also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.

Q4: Can 16,16-dimethyl-PGE1 be used for termination of pregnancy?

A: Research suggests that 16,16-dimethyl-PGE1 methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)